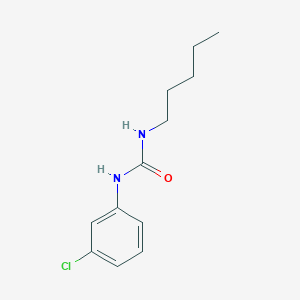

1-(3-Chlorophenyl)-3-pentylurea

Description

Properties

IUPAC Name |

1-(3-chlorophenyl)-3-pentylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2O/c1-2-3-4-8-14-12(16)15-11-7-5-6-10(13)9-11/h5-7,9H,2-4,8H2,1H3,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSPRGWOHRAWKCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC(=O)NC1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-3-pentylurea typically involves the reaction of 3-chloroaniline with pentyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and may require a catalyst to facilitate the reaction. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired urea derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-3-pentylurea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The chlorophenyl group in the compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, solvents like ethanol or methanol.

Major Products Formed:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

1-(3-Chlorophenyl)-3-pentylurea has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies have shown that derivatives of this compound exhibit significant biological activity against various pathogens and cancer cell lines.

Medicine: Explored for its potential therapeutic applications. Research is ongoing to evaluate its efficacy as a drug candidate for the treatment of certain diseases.

Industry: Utilized in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the production of polymers, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-pentylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position and Halogen Type

The position of the chlorophenyl group and the choice of halogen significantly impact biological activity and chemical reactivity:

| Compound | Substituent Position | Halogen | Key Properties/Bioactivity | Reference |

|---|---|---|---|---|

| 1-(4-Chlorophenyl)-3-phenylurea | Para | Cl | Higher metabolic stability | |

| 1-(3-Chlorophenyl)-3-pentylurea | Meta | Cl | Hypothesized enhanced target binding | — |

| 1-(3-Fluorophenyl)cyclopentanecarbonitrile | Meta | F | Reduced steric hindrance vs. Cl |

- Meta vs. Para Chlorophenyl : Meta-substituted compounds often exhibit distinct binding modes compared to para-substituted analogs due to altered electronic and spatial arrangements. For example, 1-(3-chlorophenyl)piperazine derivatives show higher receptor selectivity than their para-substituted counterparts .

- Cl vs. F : Fluorine’s smaller atomic radius and stronger electronegativity may reduce steric hindrance but increase metabolic stability compared to chlorine .

Backbone Modifications: Urea vs. Thiourea

Replacing the urea oxygen with sulfur (thiourea) alters electronic properties and biological interactions:

| Compound | Backbone | Key Features | Bioactivity | Reference |

|---|---|---|---|---|

| This compound | Urea | Polar, hydrogen-bonding capability | Potential enzyme inhibition | — |

| 1-(3-Chlorophenyl)-3-cyclohexylthiourea | Thiourea | Enhanced lipophilicity | Improved antimicrobial | |

| 1-(3-Chlorophenyl)-3-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]thiourea | Thiourea | Conjugated indole system | Antioxidant, anticancer |

- Thiourea Derivatives : Exhibit greater lipophilicity and improved membrane penetration, often leading to enhanced antimicrobial or anticancer activity .

Functional Group Additions

Incorporation of electron-donating or withdrawing groups further diversifies properties:

- Trifluoromethyl (CF3) : Increases electron-withdrawing effects and metabolic resistance .

- Morpholinyl : Enhances solubility and targets kinase enzymes via hydrogen bonding .

Q & A

Q. What are the established synthesis routes for 1-(3-Chlorophenyl)-3-pentylurea, and what key reaction parameters influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling a chlorophenyl isocyanate with a pentylamine derivative. Critical parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity .

- Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation .

- Catalysts : Use of triethylamine or DMAP to accelerate urea bond formation .

Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is standard. Yield optimization requires monitoring intermediates by TLC or HPLC .

Q. How is this compound characterized, and what analytical techniques validate its purity?

- Methodological Answer :

- Structural confirmation : NMR (¹H/¹³C) identifies substituent positions (e.g., chlorophenyl proton splitting patterns at δ 7.2–7.4 ppm) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 269.1) .

- Purity assessment : HPLC with UV detection (λ = 254 nm) and ≥95% purity thresholds .

Q. What biological activities are reported for urea derivatives structurally analogous to this compound?

- Methodological Answer : Urea derivatives exhibit:

- Antimicrobial activity : Tested via broth microdilution (MIC values against S. aureus and E. coli) .

- Enzyme inhibition : Assays for kinase or protease inhibition (e.g., IC₅₀ determination using fluorogenic substrates) .

- Cellular cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ = 10–50 µM in HepG2) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for chlorophenyl-urea derivatives?

- Methodological Answer :

- Standardize assays : Use identical cell lines (e.g., ATCC-certified HepG2) and protocols (e.g., 48-hour exposure in MTT) .

- Control for stereochemistry : Chiral HPLC separates enantiomers, as biological activity may vary .

- Validate target engagement : SPR or ITC quantifies binding affinity to proposed targets (e.g., kinases) .

Q. What strategies optimize the synthesis of this compound for scalable production?

- Methodological Answer :

- Flow chemistry : Continuous reactors reduce reaction time and improve reproducibility .

- Greener solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact .

- Process analytical technology (PAT) : In-line FTIR monitors intermediate formation in real time .

Q. What computational approaches predict the solubility and bioavailability of this compound?

- Methodological Answer :

- QSAR modeling : Train models on LogP and topological polar surface area (TPSA) datasets .

- Molecular dynamics (MD) : Simulate partition coefficients in octanol/water systems .

- Caco-2 permeability assays : Validate predictions using in vitro intestinal absorption models .

Data Contradiction Analysis

Q. Why do solubility studies of chlorophenyl-urea derivatives show variability across publications?

- Methodological Answer :

- pH-dependent solubility : Measure solubility in buffers (pH 1.2–7.4) to account for ionization .

- Polymorphism screening : X-ray crystallography identifies stable crystalline forms with differing solubility .

- Surfactant use : Include polysorbate-80 or PEG-400 in assays to mimic physiological conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.